![molecular formula C16H19FN2O3S B2887053 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate CAS No. 875445-74-2](/img/structure/B2887053.png)
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate
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Description
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate is a useful research compound. Its molecular formula is C16H19FN2O3S and its molecular weight is 338.4. The purity is usually 95%.
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Biological Activity
The compound [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies demonstrating its efficacy in various biological contexts.
Chemical Structure and Properties
- Molecular Formula : C22H23ClN2O
- IUPAC Name : this compound
- SMILES Notation : C1=CC=C(C=C1)SCC(=O)N(C(=O)C(C#N)C(C)C)C
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory , antifungal , and antitumor effects. Below are detailed findings from various studies:
Anti-inflammatory Activity
A study explored the anti-inflammatory properties of related cyano compounds. It was found that these compounds could significantly reduce the production of pro-inflammatory cytokines such as TNFα and IL-1β in macrophage cultures. The mechanism was attributed to the inhibition of nitric oxide synthase (iNOS), suggesting potential therapeutic applications in inflammatory diseases .
Antifungal Activity
The compound's structural analogs have shown promise as antifungal agents. A patent described a fungicidal composition that includes similar carbamoyl derivatives, demonstrating effectiveness against a variety of phytopathogenic fungi. The compounds exhibited both systemic and contact activity, making them suitable for agricultural applications .
Antitumor Activity
Preliminary studies on structurally similar compounds have indicated potential antitumor activity. These compounds were observed to induce apoptosis in cancer cell lines through the activation of caspase pathways, which are critical in programmed cell death .
Case Studies and Experimental Findings
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Cytokine Modulation : The compound modulates the expression of pro-inflammatory cytokines by inhibiting key signaling pathways involved in inflammation.
- Fungal Cell Wall Disruption : Its structural components may interfere with fungal cell wall synthesis, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways by influencing mitochondrial membrane potential and caspase activation.
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-11(2)16(3,10-18)19-14(20)8-22-15(21)9-23-13-6-4-12(17)5-7-13/h4-7,11H,8-9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHKMHGBSMZLTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)CSC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.